molecular formula C6H14O5S B1677518 2-(2-Methoxyethoxy)ethyl methanesulfonate CAS No. 60696-83-5

2-(2-Methoxyethoxy)ethyl methanesulfonate

Cat. No. B1677518
CAS RN: 60696-83-5
M. Wt: 198.24 g/mol
InChI Key: FCHYIMQJCGYDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)ethyl methanesulfonate is a chemical compound with the molecular formula C6H14O5S and a molecular weight of 198.23 . It is also known by its synonyms m-PEG3-Ms and 2-(2-methoxyethoxy)ethyl methanesulfonate .


Molecular Structure Analysis

The InChI code for 2-(2-Methoxyethoxy)ethyl methanesulfonate is 1S/C6H14O5S/c1-9-3-4-10-5-6-11-12(2,7)8/h3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)ethyl methanesulfonate has a molecular weight of 198.24 . It is recommended to be stored at temperatures between 2-8°C .

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S/c1-9-3-4-10-5-6-11-12(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYIMQJCGYDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)ethyl methanesulfonate

Synthesis routes and methods

Procedure details

To a solution of 2-(2-methoxyethoxy)ethanol (300 mg, 2.5 mmol) in DCM (5 mL) was added methanesulfonyl chloride (370 mg, 2.6 mmol) dropwise at 0° C. After stirred at this temperature for 5 min, TEA (505 mg, 5.0 mmol) was added. It was stirred at room temperature overnight. The mixture was partitioned between DCM and water. The organic layers were combined, dried over sodium sulfate, filtered and concentrated to give a crude oil product, which was used without purification. Product tlc [petroleum ether/ethyl acetate [1:1) developed with iodine, Rf 0.5]
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
505 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethoxy)ethyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethoxy)ethyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyethoxy)ethyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyethoxy)ethyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyethoxy)ethyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyethoxy)ethyl methanesulfonate

Citations

For This Compound
6
Citations
SY Shao, YG Shi, Y Wu, LQ Bian, YJ Zhu, XY Huang… - Molecules, 2018 - mdpi.com
The aim of this work was to evaluate the antibacterial activities and mode of action of sucrose monolaurate (SML) with a desirable purity, synthesized by Lipozyme TL IM-mediated …
Number of citations: 34 www.mdpi.com
JA Young, S Karmakar, HK Jacobs, AS Gopalan - Tetrahedron, 2012 - Elsevier
Synthetic approaches to mixed ligand chelators on readily available tert-butylphenol–formaldehyde oligomer, PFO, scaffolds were examined. In a promising approach, tris and …
Number of citations: 5 www.sciencedirect.com
S Gronert, A Streitwieser - Journal of the American Chemical …, 1988 - ACS Publications
Carbon acidity. 74. The effects of hetero-substituted pendant groups on carbanion reactivity. Solvent separated-contact ion pair Page 1 2836 J. Am. Chem. Soc. 1988, 110, 2836-2842 …
Number of citations: 28 pubs.acs.org
A Suárez-Cruz, I Molina-Pinilla, K Hakkou… - Polymer Degradation …, 2021 - Elsevier
We describe the synthesis and characterization of four new light and reduction sensitives poly(azoamide triazole)s, in which the azobenzene units are found along the main chain of the …
Number of citations: 1 www.sciencedirect.com
AG Neo, J Díaz, S Marcaccini… - Organic & Biomolecular …, 2012 - pubs.rsc.org
We report a novel Lewis acid catalysed tandem reaction of isocyanides, chromone 3-carboxylic acid and nucleophiles. An experimentally very simple procedure, involving the use of …
Number of citations: 30 pubs.rsc.org
RM Kevwitch - 2004 - search.proquest.com
Two dendrimer cores that contain o-nitrobenzyl photolabile moieties have been synthesized from piperonal. Methylated core analogs undergo clean photocleavage as indicated by the …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.